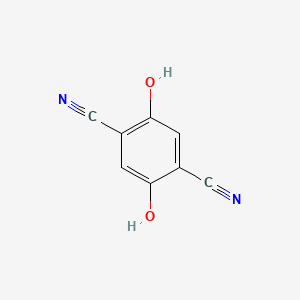
2,5-Dihydroxyterephthalonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
4655-70-3 |
|---|---|
Molecular Formula |
C8H4N2O2 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
2,5-dihydroxybenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C8H4N2O2/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2,11-12H |
InChI Key |
XCVWVIHAUUKVAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)C#N)O)C#N |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent-Based Carbon Chain Elongation
The Grignard reaction offers an alternative route to aromatic nitriles. As demonstrated in the synthesis of DHTA , 1,4-dihalo-2,5-dialkoxybenzene derivatives react with magnesium to form Grignard intermediates, which subsequently react with carbon dioxide to extend the carbon chain. Adapting this approach for nitriles:
-
Synthesis of a Dihalo-Dialkoxy Precursor : Start with 1,4-dibromo-2,5-dimethoxybenzene.
-
Grignard Reagent Formation : React with magnesium in anhydrous tetrahydrofuran (THF) under inert atmosphere to generate the corresponding Grignard species.
-
Cyanation : Quench the Grignard reagent with a cyanating agent such as trimethylsilyl cyanide (TMSCN) or copper(I) cyanide (CuCN), introducing nitrile groups at the 1- and 4-positions.
-
Demethylation : Remove the methoxy protecting groups using hydroiodic acid (HI) at 120°C to yield the free hydroxyl groups .
This method avoids high-pressure conditions and leverages the stability of nitriles under Grignard reaction conditions. However, competing side reactions, such as over-alkylation or incomplete demethylation, require careful optimization.
Direct introduction of nitrile groups into dihydroxy aromatic systems remains challenging due to the electron-donating nature of hydroxyl groups, which deactivate the ring toward electrophilic substitution. However, directed ortho-metalation (DoM) strategies may circumvent this limitation:
-
Protection of Hydroxyl Groups : Convert hydroxyl groups to triflate (-OTf) or tosylate (-OTs) leaving groups to enhance electrophilicity.
-
Palladium-Catalyzed Cyanation : Employ a palladium catalyst (e.g., Pd(PPh₃)₄) with a cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]) in dimethylformamide (DMF) at 80–120°C .
This method parallels the Ullmann-type couplings observed in DHTA synthesis , where copper catalysts mediate substitution reactions. The choice of protecting groups and catalysts critically influences regioselectivity and yield.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the current synthetic methodologies for 2,5-Dihydroxyterephthalonitrile, and how can their efficiency be experimentally validated?
- Methodological Answer : A recent synthesis protocol uses 1,4-dimethoxybenzene as a starting material, involving nitration, hydrolysis, and subsequent cyanidation steps. Efficiency is validated via FT-IR spectroscopy (to confirm nitrile and hydroxyl groups), ¹H-NMR (to resolve aromatic proton environments), and ¹³C CP-MAS NMR (to analyze carbon framework integrity). Yield optimization is achieved by controlling reaction temperature and stoichiometric ratios of reagents .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?
- Methodological Answer : Key techniques include:
- FT-IR : Identifies functional groups (e.g., -OH at ~3200 cm⁻¹, -C≡N at ~2240 cm⁻¹).
- ¹H/¹³C NMR : Resolves aromatic ring substitution patterns and confirms symmetry. For example, equivalent protons in symmetric positions exhibit singlets in ¹H-NMR spectra.
- Variable-temperature NMR : Detects dynamic conformational changes (e.g., hydrogen bonding) by monitoring chemical shift variations with temperature .
Advanced Research Questions
Q. How do free hydroxyl groups influence the conformational dynamics of this compound derivatives?
- Methodological Answer : Free hydroxyl groups act as hydrogen-bond acceptors , disrupting conventional β-sheet formation in peptidomimetics. For example, derivatives with free -OH groups form 9-membered pseudocyclic structures via intramolecular hydrogen bonds (e.g., between amide protons and hydroxyl oxygen). This is confirmed by NOESY NMR correlations and temperature-dependent chemical shift perturbations .
Q. What advanced NMR strategies elucidate intramolecular hydrogen bonding in this compound derivatives?
- Methodological Answer : Variable-temperature NMR measures temperature coefficients (Δδ/ΔT) of amide protons. Low coefficients (e.g., < 4 ppb/K for compounds 3 and 4) indicate strong intramolecular hydrogen bonds, while higher values (e.g., > 6 ppb/K for compounds 5–8) suggest solvent-exposed protons. Coupled with DQF-COSY and ROESY , this reveals spatial proximity between hydrogen-bond donors and acceptors .
Q. Why do certain this compound derivatives lack bioactivity (e.g., HIV protease inhibition), and how can structural modifications address this?
- Methodological Answer : Despite their C2 symmetry—a feature often favorable for enzyme inhibition—derivatives like compounds 2–8 show no activity against HIV protease at 2 mM. This is attributed to suboptimal steric fit in the enzyme’s active site. Modifications such as introducing bulky substituents at P1/P1' positions or replacing hydroxyl groups with bioisosteres (e.g., fluorides) may enhance binding affinity. Computational docking studies (e.g., AutoDock Vina) can guide rational design .
Q. How can contradictions in hydrogen-bonding data (e.g., variable temperature coefficients) be resolved in structural studies?
- Methodological Answer : Contradictions arise from competing intramolecular vs. solvent interactions. To resolve this:
- Perform solvent titrations (e.g., DMSO-d6/CDCl3 mixtures) to assess solvent accessibility.
- Use density functional theory (DFT) calculations to model hydrogen-bond strengths and compare with experimental Δδ/ΔT values.
- Validate with X-ray crystallography where feasible to unambiguously assign hydrogen-bond networks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


